BenchChemオンラインストアへようこそ!

4-(3-Hydroxyphenoxy)benzoic acid

Liquid crystalline polymers Thermotropic copolyesters Materials science

4-(3-Hydroxyphenoxy)benzoic acid (CAS 56183-35-8, C₁₃H₁₀O₄, MW 230.22) is a bifunctional aromatic diphenyl ether derivative possessing both a carboxylic acid and a phenolic hydroxyl group. This regiospecific architecture (meta-hydroxyl substitution on the terminal phenoxy ring) distinguishes it from its para-substituted isomer 4-(4-hydroxyphenoxy)benzoic acid and the benzoic-acid-shifted isomer 3-(4-hydroxyphenoxy)benzoic acid.

Molecular Formula C13H10O4
Molecular Weight 230.22 g/mol
CAS No. 56183-35-8
Cat. No. B1581726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Hydroxyphenoxy)benzoic acid
CAS56183-35-8
Molecular FormulaC13H10O4
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)O
InChIInChI=1S/C13H10O4/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8,14H,(H,15,16)
InChIKeyDEDKCEDXZJIDKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Hydroxyphenoxy)benzoic Acid (CAS 56183-35-8): A Regiospecific Diphenyl Ether Building Block with Differentiated Mesomorphic and Medicinal Chemistry Utility


4-(3-Hydroxyphenoxy)benzoic acid (CAS 56183-35-8, C₁₃H₁₀O₄, MW 230.22) is a bifunctional aromatic diphenyl ether derivative possessing both a carboxylic acid and a phenolic hydroxyl group . This regiospecific architecture (meta-hydroxyl substitution on the terminal phenoxy ring) distinguishes it from its para-substituted isomer 4-(4-hydroxyphenoxy)benzoic acid and the benzoic-acid-shifted isomer 3-(4-hydroxyphenoxy)benzoic acid. The compound is commercially available as a research-grade chemical building block (e.g., Sigma-Aldrich AldrichCPR, TCI >99.0% purity) and has been employed in the synthesis of selective κ-opioid receptor antagonists, in fragment-based drug discovery targeting the RAGE receptor, and as a comonomer for engineering liquid crystalline copolyesters with tunable mesomorphic properties [1].

Why Substituting 4-(3-Hydroxyphenoxy)benzoic Acid with Regioisomeric Analogs (e.g., 4-(4-Hydroxyphenoxy)benzoic Acid or 3-(4-Hydroxyphenoxy)benzoic Acid) Compromises Material and Biological Outcomes


Despite sharing identical molecular formulae (C₁₃H₁₀O₄) and a common diphenyl ether backbone, the precise positioning of the hydroxyl group on the terminal phenoxy ring (meta vs. para) and the location of the carboxylic acid substituent on the central benzoic acid core exert profound control over intermolecular hydrogen-bonding networks, solid-state crystal packing, and polymer mesophase behavior. Direct comparative studies have demonstrated that copolyesters incorporating 4-(3'-hydroxyphenoxy)benzoic acid yield isotropic melts, whereas the isomeric copolyesters derived from 3-(4'-hydroxyphenoxy)benzoic acid form thermotropic nematic liquid crystalline phases under identical polymerization and processing conditions [1]. Furthermore, the distinct regioisomer has been validated as a key synthetic intermediate in a specific class of κ-opioid receptor antagonists, a utility not documented for the para-substituted or meta-benzoic acid analogs [2]. Simple substitution based on molecular formula or generic 'hydroxyphenoxybenzoic acid' classification therefore risks catastrophic failure in both materials performance and biological activity.

Quantitative Differentiation Evidence for 4-(3-Hydroxyphenoxy)benzoic Acid (CAS 56183-35-8) Against Closest Analogs


Isotropic Melt Formation in Copolyesters with 4-Hydroxybenzoic Acid, Contrasting with Nematic Thermotropic Behavior of the 3-(4'-Hydroxyphenoxy)benzoic Acid Isomer

When copolymerized with 4-acetoxybenzoic acid (4-HBA) under identical bulk polycondensation conditions (temperatures up to 300 °C or in Marlotherm-S at 340 °C), the acetyl derivative of 4-(3'-hydroxyphenoxy)benzoic acid yields copolyesters that exhibit only isotropic melt behavior, as characterized by DSC measurements and optical microscopy. In direct contrast, copolyesters prepared using the isomeric monomer 3-(4'-hydroxyphenoxy)benzoic acid form thermotropic nematic liquid crystalline phases under the same conditions [1]. This fundamental difference in mesomorphic behavior originates from the regiochemistry of the hydroxyl group (meta- vs. para-substitution) and its influence on polymer chain linearity and intermolecular hydrogen bonding.

Liquid crystalline polymers Thermotropic copolyesters Materials science Polymer chemistry

Validated Synthetic Intermediate for Selective κ-Opioid Receptor (KOR) Antagonists: Utility Not Reported for Regioisomeric Analogs

4-(3-Hydroxyphenoxy)benzoic acid serves as a critical building block in the multistep synthesis of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues, a series of potent and selective κ-opioid receptor (KOR) antagonists. In this synthetic route, the compound (as its methoxy precursor) is demethylated and subsequently coupled to construct the key 4-phenoxybenzamide pharmacophore [1]. While the final KOR antagonists exhibit nanomolar binding affinities (e.g., compound 11a with good antagonist properties in [³⁵S]GTPγS assays), the specific utility of this meta-hydroxy regioisomer as an intermediate in this particular medicinal chemistry campaign is not paralleled in the literature by the para-hydroxy isomer (4-(4-hydroxyphenoxy)benzoic acid) or the 3-(4-hydroxyphenoxy)benzoic acid isomer, which are primarily documented as pyrethroid metabolites or monomers for different polymer classes.

Medicinal chemistry Opioid receptor pharmacology Synthetic methodology Drug discovery

Experimentally Validated Fragment Hit for the Receptor for Advanced Glycation End Products (RAGE): A Structural Biology Differentiator

4-(3-Hydroxyphenoxy)benzoic acid (ligand code V6S) has been co-crystallized with the VC1 domain of the Receptor for Advanced Glycation End Products (RAGE) and its three-dimensional binding pose is deposited in the Protein Data Bank under entry 6XQ9 [1]. This structural validation confirms that the compound acts as a fragment hit for RAGE, a receptor implicated in diabetic complications, inflammation, and Alzheimer's disease. The specific meta-hydroxy substitution pattern on the terminal phenoxy ring is critical for the observed binding geometry; no analogous PDB entries currently exist for the 4-(4-hydroxyphenoxy)benzoic acid or 3-(4-hydroxyphenoxy)benzoic acid isomers bound to RAGE. While quantitative binding affinity data (e.g., Kd, IC₅₀) are not publicly reported for this specific fragment, the availability of high-resolution structural coordinates provides a tangible starting point for structure-based optimization that is absent for the regioisomers.

Fragment-based drug discovery Structural biology RAGE receptor X-ray crystallography

Comparative Thermal and Purity Specifications: 4-(3-Hydroxyphenoxy)benzoic Acid vs. 4-(4-Hydroxyphenoxy)benzoic Acid

Commercial specifications for 4-(3-hydroxyphenoxy)benzoic acid indicate a melting point range of 169.0–172.0 °C (reported as 171 °C reference value) with purities exceeding 99.0% by neutralization titration . In contrast, the para-substituted regioisomer, 4-(4-hydroxyphenoxy)benzoic acid (CAS 500-76-5), exhibits a significantly higher melting point of approximately 196 °C, while maintaining comparable purity specifications (≥99.0% by GC and titration) . The ~25 °C difference in melting point is a direct consequence of altered intermolecular hydrogen-bonding motifs arising from the para- versus meta-hydroxyl substitution, which in turn influences solubility, crystallinity, and handling characteristics during laboratory-scale synthesis and purification.

Analytical chemistry Quality control Procurement specifications Thermal analysis

High-Impact Application Scenarios for 4-(3-Hydroxyphenoxy)benzoic Acid (CAS 56183-35-8) Based on Validated Differentiation Evidence


Engineering of Isotropic Thermotropic Copolyesters with 4-Hydroxybenzoic Acid

Researchers seeking to synthesize wholly aromatic copolyesters that exhibit isotropic melt processability—rather than nematic liquid crystalline behavior—should specifically select 4-(3-hydroxyphenoxy)benzoic acid as a comonomer. When copolymerized with 4-hydroxybenzoic acid, this meta-hydroxy isomer yields materials that form isotropic melts, enabling distinct processing windows and final isotropic mechanical properties compared to the thermotropic nematic melts obtained with the isomeric 3-(4'-hydroxyphenoxy)benzoic acid [1]. This scenario is particularly relevant for applications requiring uniform optical properties or simplified melt-spinning operations.

Medicinal Chemistry Synthesis of Selective κ-Opioid Receptor (KOR) Antagonists

Medicinal chemists engaged in the synthesis and optimization of κ-opioid receptor antagonists based on the N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide scaffold must procure 4-(3-hydroxyphenoxy)benzoic acid as the designated building block. This compound is an essential intermediate in the published route leading to potent and selective KOR antagonists, as demonstrated by Kormos et al. [1]. Substitution with the para-hydroxy or 3-(4-hydroxy) isomers would introduce an incorrect substitution pattern that is not validated in the reported synthetic sequence or SAR studies, jeopardizing the generation of active leads.

Fragment-Based Lead Optimization Targeting the RAGE VC1 Domain

Structural biologists and computational chemists pursuing fragment-based drug discovery against the Receptor for Advanced Glycation End Products (RAGE) should utilize 4-(3-hydroxyphenoxy)benzoic acid as a validated starting fragment. The compound's binding pose in the RAGE VC1 domain is experimentally defined in PDB entry 6XQ9 [1], providing a reliable foundation for structure-guided elaboration, scaffold hopping, or virtual screening campaigns. Use of any regioisomeric analog would lack this critical structural validation and would necessitate de novo fragment screening.

Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies in Diphenyl Ether Pharmacophores

Investigators exploring the SAR of diphenyl ether-containing bioactive molecules can employ 4-(3-hydroxyphenoxy)benzoic acid as a defined regioisomeric probe. The distinct meta-hydroxy substitution pattern confers unique physicochemical properties (e.g., a melting point ~25 °C lower than the para isomer [1]) and, as evidenced by its differential behavior in polymer and protein-binding contexts, is likely to impart distinct biological target engagement profiles. Procuring this specific isomer enables rigorous, quantitative comparison with the para- and meta-benzoic acid analogs in any assay system where substitution geometry is a variable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Hydroxyphenoxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.